Cas no 914641-83-1 (1-(2-Pyridinylmethyl)-4-piperidinol)

1-(2-Pyridinylmethyl)-4-piperidinol is a heterocyclic organic compound featuring both pyridine and piperidine moieties, offering versatile reactivity and structural functionality. Its dual-ring system makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules with potential CNS or receptor-targeting applications. The hydroxyl group at the 4-position of the piperidine ring enhances its utility as a building block for further derivatization, while the pyridinylmethyl group contributes to ligand-metal coordination properties. This compound is characterized by its stability under standard conditions and compatibility with common organic reactions, facilitating its use in medicinal chemistry and catalyst design. Its balanced lipophilicity and polarity also support favorable pharmacokinetic profiles in drug discovery.
1-(2-Pyridinylmethyl)-4-piperidinol structure
914641-83-1 structure
Product Name:1-(2-Pyridinylmethyl)-4-piperidinol
CAS No:914641-83-1
MF:C11H16N2O
MW:192.257542610168
CID:1003830
PubChem ID:45786835
Update Time:2025-10-30

1-(2-Pyridinylmethyl)-4-piperidinol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Pyridinylmethyl)-4-piperidinol
    • 1-(pyridin-2-ylmethyl)piperidin-4-ol
    • 1-PYRIDIN-2-YLMETHYL-PIPERIDIN-4-OL
    • AKOS009108789
    • 914641-83-1
    • DTXSID40671470
    • 1-[(Pyridin-2-yl)methyl]piperidin-4-ol
    • SB42022
    • DB-291518
    • 1-Pyridin-2-ylMethyl-piperidin-4-ol, 98+% C11H16N2O, MW: 192.26
    • MDL: MFCD09607582
    • Inchi: 1S/C11H16N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6,11,14H,4-5,7-9H2
    • InChI Key: BCAZJGVHKPQLMU-UHFFFAOYSA-N
    • SMILES: OC1CCN(CC2C=CC=CN=2)CC1

Computed Properties

  • Exact Mass: 192.126263138g/mol
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 36.4Ų

Experimental Properties

  • Density: 1.157

1-(2-Pyridinylmethyl)-4-piperidinol Pricemore >>

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Additional information on 1-(2-Pyridinylmethyl)-4-piperidinol

1-(2-Pyridinylmethyl)-4-piperidinol (CAS No. 914641-83-1): A Comprehensive Overview

1-(2-Pyridinylmethyl)-4-piperidinol, with the CAS number 914641-83-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines and features a unique structural arrangement that includes a pyridine ring and a piperidine moiety. The combination of these functional groups endows 1-(2-Pyridinylmethyl)-4-piperidinol with a range of biological activities, making it a valuable candidate for various therapeutic applications.

The chemical structure of 1-(2-Pyridinylmethyl)-4-piperidinol is characterized by a piperidine ring substituted at the 4-position with a hydroxyl group and at the 1-position with a pyridinylmethyl group. This unique structure contributes to its pharmacological properties, including its ability to interact with specific receptors and enzymes. The hydroxyl group, in particular, plays a crucial role in enhancing the compound's solubility and bioavailability, which are essential for its therapeutic efficacy.

In recent years, extensive research has been conducted to explore the potential applications of 1-(2-Pyridinylmethyl)-4-piperidinol. One of the most promising areas of investigation is its use as a lead compound for the development of novel drugs targeting central nervous system (CNS) disorders. Studies have shown that 1-(2-Pyridinylmethyl)-4-piperidinol exhibits potent activity against various CNS-related conditions, such as Alzheimer's disease, Parkinson's disease, and depression. The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine, makes it an attractive candidate for further drug development.

Beyond its potential in CNS disorders, 1-(2-Pyridinylmethyl)-4-piperidinol has also been studied for its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. These findings suggest that 1-(2-Pyridinylmethyl)-4-piperidinol may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-(2-Pyridinylmethyl)-4-piperidinol has been extensively evaluated to ensure its suitability for clinical use. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a moderate half-life, which allows for once-daily dosing regimens. Additionally, the compound shows low toxicity in preclinical studies, further supporting its safety profile.

In terms of synthetic chemistry, the preparation of 1-(2-Pyridinylmethyl)-4-piperidinol has been optimized to achieve high yields and purity. Various synthetic routes have been developed, including those involving palladium-catalyzed coupling reactions and reductive amination processes. These methods provide efficient pathways for large-scale production, making it feasible to produce sufficient quantities for clinical trials and commercialization.

The potential therapeutic applications of 1-(2-Pyridinylmethyl)-4-piperidinol have led to several ongoing clinical trials. These trials aim to evaluate the safety and efficacy of the compound in treating various diseases. Preliminary results from phase I trials have shown promising outcomes, with patients tolerating the drug well and demonstrating significant improvements in their conditions. As these trials progress to later stages, more comprehensive data will be available to support the clinical utility of 1-(2-Pyridinylmethyl)-4-piperidinol.

In conclusion, 1-(2-Pyridinylmethyl)-4-piperidinol (CAS No. 914641-83-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical efficacy, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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